molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1

[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol

Cat. No.: B12899595
CAS No.: 919513-00-1
M. Wt: 277.3 g/mol
InChI Key: IOKOECXXWBQGAB-UHFFFAOYSA-N
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Description

[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol is a heterocyclic compound featuring a dihydroisoxazole (isoxazoline) ring fused to an anthracene moiety and substituted with a hydroxymethyl group.

Structural characterization of related isoxazoline derivatives typically employs techniques such as NMR, IR, and X-ray crystallography (using programs like SHELX for refinement) .

Properties

CAS No.

919513-00-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2

InChI Key

IOKOECXXWBQGAB-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:

    Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.

    Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.

    Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.

    Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.

    Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.

Scientific Research Applications

(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
This compound Dihydroisoxazole + anthracene Hydroxymethyl (-CH2OH) Not explicitly reported
4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (Compound 2e) Dihydroisoxazole + furan Phenolic hydroxyl (-C6H4OH) MAO inhibition (antidepressant)
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine Isoxazole + anthracene Schiff base (-CH=N-) Not reported (synthetic focus)
Methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate Dihydroisoxazole + phenyl Ester (-COOCH3) Metabolite (biological role unclear)

Key Differences and Implications

  • Anthracene vs. Anthracene’s hydrophobicity could reduce aqueous solubility relative to furan-based derivatives but improve membrane permeability.
  • Hydroxymethyl vs. Phenolic/Ester Groups: The hydroxymethyl (-CH2OH) substituent offers intermediate polarity between the phenolic -OH (high polarity, hydrogen-bonding capacity in 2e) and the ester (-COOCH3) group in the metabolite . This balance may optimize bioavailability for CNS-targeted applications.
  • Pharmacological Activity: Compound 2e demonstrates potent MAO inhibition (antidepressant/antianxiety effects) due to its phenolic hydroxyl group, which likely interacts with enzyme active sites . The target compound’s anthracene moiety might instead favor interactions with hydrophobic targets (e.g., kinases or DNA), though experimental validation is required.

Physicochemical Properties

Property Target Compound Compound 2e Metabolite
Molecular Weight ~335 g/mol (estimated) 283.3 g/mol 265.3 g/mol
LogP (Predicted) ~3.5 (highly hydrophobic) ~2.1 ~1.8
Aqueous Solubility Low (anthracene hinders H2O) Moderate (phenolic -OH) Low (ester group)

Biological Activity

The compound [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol, with the CAS number 919513-00-1, is a complex organic molecule that features an anthracene moiety linked to a dihydroisoxazole ring and a methanol group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.

Molecular Structure:

  • Molecular Formula: C18H15NO2
  • Molecular Weight: 277.3 g/mol
  • IUPAC Name: (3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol

Structural Representation:

PropertyValue
CAS No.919513-00-1
InChI KeyIOKOECXXWBQGAB-UHFFFAOYSA-N
Canonical SMILESC1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO

Anticancer Properties

Research indicates that compounds with anthracene derivatives exhibit notable anticancer activities. The anthracene moiety may intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar anthracene derivatives have shown effectiveness against a range of pathogens, including antibiotic-resistant strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound is also of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • DNA Intercalation: The planar structure of the anthracene moiety allows for intercalation between DNA bases.
  • Protein Binding: The compound may bind to specific proteins involved in signaling pathways, modulating their activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds and their implications for drug development:

  • Anticancer Studies: A study on anthracene derivatives demonstrated significant cytotoxicity against HeLa and A549 cell lines with IC50 values indicating potent activity.
  • Antimicrobial Efficacy: Research on methanol extracts from various plants has shown that compounds similar to this compound can inhibit growth in resistant strains such as MRSA.
  • Antioxidant Testing: In vitro assays using DPPH and FRAP methods have indicated that certain derivatives possess strong antioxidant properties.

Comparative Analysis

To better understand the potential of this compound in comparison to other compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntioxidant Potential
[3-(Anthracen-9-YL)-4,5-dihydro...]HighModerateHigh
9-AnthracenemethanolModerateLowModerate
Isoxazole DerivativesVariableHighLow

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